2-Ethyl-2,6-diazaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for piperazine, a common scaffold in pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,6-diazaspiro[3.3]heptane typically involves multi-step processes. One common method includes the cyclization of di-electrophiles and di-nucleophiles. This method offers higher yields and often does not require purification through chromatography . Another approach involves [2+2] cycloadditions between dichloroketene and olefins, although this method generally provides lower yields and requires chromatography for purification .
Industrial Production Methods: Industrial production of this compound may utilize flow chemistry techniques to enhance efficiency and scalability. Flow-assisted preparation methods have been developed to produce similar spirocyclic compounds, ensuring robust and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly with electrophiles, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .
Scientific Research Applications
2-Ethyl-2,6-diazaspiro[3.3]heptane has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and exploring new chemical spaces.
Biology: Its unique structure makes it a valuable tool for studying biological interactions and mechanisms.
Industry: It is used in the development of new materials and catalysts due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-Ethyl-2,6-diazaspiro[3.3]heptane exerts its effects involves its interaction with molecular targets through its spirocyclic structure. This structure provides rigidity and specific vectorization, enhancing its binding affinity and selectivity for target molecules. The pathways involved often include interactions with enzymes and receptors, leading to desired biological outcomes .
Comparison with Similar Compounds
- 2-Methyl-2,6-diazaspiro[3.3]heptane
- 1-Oxa-2,6-diazaspiro[3.3]heptane
- 2,6-Disubstituted spiro[3.3]heptanes
Uniqueness: 2-Ethyl-2,6-diazaspiro[3.3]heptane stands out due to its ethyl substitution, which can influence its chemical properties and biological activity. Compared to other similar compounds, it offers unique opportunities for functionalization and application in various fields .
Biological Activity
2-Ethyl-2,6-diazaspiro[3.3]heptane, a compound with a unique spirocyclic structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, pharmacological effects, and ongoing research efforts.
1. Chemical Structure and Synthesis
The compound this compound is characterized by its spirocyclic framework, which contributes to its unique chemical properties. The synthesis typically involves:
- Reactants : Ethylamine and a suitable spirocyclic precursor.
- Conditions : Reactions are often conducted in inert atmospheres to minimize side reactions.
- Purification : Techniques such as crystallization or chromatography are employed to isolate the final product.
2. Biological Activity and Mechanisms
Research indicates that this compound interacts with various biological targets, modulating enzyme activity and receptor interactions. Key findings include:
- Enzyme Modulation : The compound has been shown to bind to specific enzymes, influencing their activity and potentially leading to therapeutic effects.
- Receptor Interactions : Studies have highlighted its affinity for sigma receptors (σ1R and σ2R), suggesting roles in neuropharmacology and cancer treatment .
Table 1: Summary of Biological Activities
3. Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Properties : A study demonstrated that derivatives of diazaspiro compounds exhibit significant anticancer activity by targeting specific cancer cell lines .
- Neuropharmacological Effects : Research has indicated that σ2R ligands derived from diazaspiro structures can block the neuronal uptake of amyloid-beta oligomers, presenting a potential strategy for Alzheimer’s disease treatment .
4. Future Directions in Research
Ongoing investigations focus on:
- Therapeutic Applications : Exploring the compound's role in drug development for conditions such as cancer and neurodegenerative diseases.
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-ethyl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C7H14N2/c1-2-9-5-7(6-9)3-8-4-7/h8H,2-6H2,1H3 |
InChI Key |
FEQYGZQTXXNFHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(C1)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.